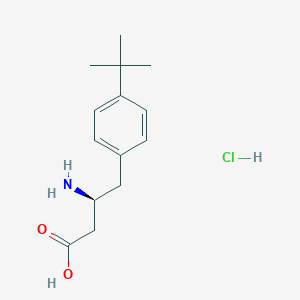

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

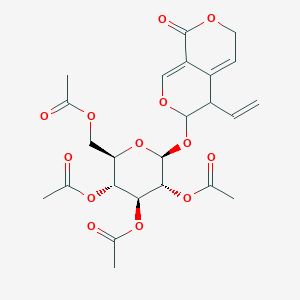

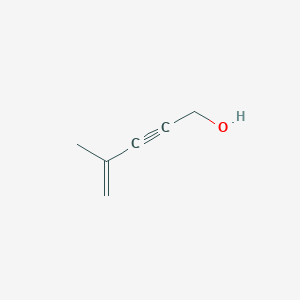

“(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C14H22ClNO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride” can be represented by the SMILES stringCl.NC@H=O)Cc1cc(ccc1)C(C)(C)C . This indicates that the compound contains a chiral center at the alpha carbon of the amino acid. Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.78 . It is a solid substance . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available from the resources.Applications De Recherche Scientifique

Organic Synthesis

Scientific Field

Chemistry - Organic Synthesis Application Summary: This compound is utilized in the synthesis of tertiary butyl esters, which are pivotal in organic chemistry for the protection of carboxylic acids during peptide synthesis. Methods of Application:

- The tert-butoxycarbonyl group is introduced into various organic compounds using flow microreactor systems .

- This process is more efficient and sustainable compared to traditional batch synthesis . Results:

- The flow process enabled a more versatile and efficient synthesis of tertiary butyl esters, which are essential in synthetic organic chemistry .

Peptide Synthesis

Scientific Field

Biochemistry - Peptide Synthesis Application Summary: The compound serves as a building block for the synthesis of dipeptides, utilizing its protected amino group. Methods of Application:

- tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from the compound are used as starting materials in dipeptide synthesis .

- Common coupling reagents are employed to enhance amide formation without the addition of base . Results:

- Dipeptides are synthesized in satisfactory yields within 15 minutes, demonstrating the compound’s utility in rapid peptide synthesis .

Medicinal Chemistry

Scientific Field

Chemistry - Medicinal Chemistry Application Summary: The compound is a precursor in the development of pharmaceuticals, particularly for creating ester derivatives with potential therapeutic properties. Methods of Application:

- It is used in the synthesis of tetracycline derivatives through cross-coupling reactions . Results:

- The resultant tetracycline derivatives are evaluated for their antibacterial properties, contributing to the development of new antibiotics .

Analytical Chemistry

Scientific Field

Chemistry - Analytical Chemistry Application Summary: The tert-butyl group of the compound is used as a probe in NMR studies to analyze macromolecular complexes. Methods of Application:

- NMR spectroscopy utilizes the tert-butyl group to investigate the structure and dynamics of macromolecules . Results:

- The studies provide detailed insights into the conformational changes and interactions within macromolecular complexes .

Catalysis

Scientific Field

Chemistry - Catalysis Application Summary: This compound is used as a ligand precursor in catalytic reactions, such as rhodium(I)-catalyzed enantioselective desymmetrization. Methods of Application:

- It is involved in reactions to form substituted syn-deoxypolypropionate fragments in a single transformation . Results:

- The use of this compound in catalysis has led to the efficient synthesis of complex molecules with potential applications in pharmaceuticals and materials science .

Pharmacology

Scientific Field

Pharmacology Application Summary: The compound’s derivatives are investigated for their pharmacological properties, including their potential as antibacterial agents. Methods of Application:

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVGFMZLBRNQHM-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375865 |

Source

|

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

CAS RN |

1217789-95-1 |

Source

|

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)